
DC260126
Descripción general
Descripción
Este compuesto es conocido por su capacidad de inhibir las elevaciones de iones calcio mediadas por GPR40 estimuladas por varios ácidos grasos como el ácido linoleico, el ácido oleico, el ácido palmitoleico y el ácido láurico . DC260126 ha mostrado efectos protectores contra el estrés del retículo endoplásmico y la apoptosis inducida por el ácido palmítico en las células beta pancreáticas .
Aplicaciones Científicas De Investigación
Key Research Findings
-
Insulin Secretion and Sensitivity :
- In a study involving db/db mice, administration of DC260126 at a dose of 10 mg/kg resulted in a significant reduction in glucose-stimulated insulin secretion and blood insulin levels after three weeks of treatment. This was accompanied by an improvement in insulin sensitivity, as evidenced by a decrease in the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) index .
-
Protection of Pancreatic β-Cells :
- This compound has been shown to protect pancreatic β-cells from dysfunction caused by hyperinsulinemia. The compound reduced the proinsulin/insulin ratio and decreased the apoptotic rate of β-cells in treated mice compared to controls. These findings suggest that this compound may help prevent β-cell overload during the pre-diabetic state, thereby preserving their function .
- Effects on Body Weight and Lipid Levels :
Study 1: Effects on Glucose Tolerance and Insulin Secretion
- Objective : To evaluate the relationship between postprandial hyperinsulinemia and metabolic disorders.
- Methodology : The study involved administering this compound to obese Japanese children and measuring changes in glucose tolerance and insulin secretion.
- Results : The findings indicated that this compound effectively reduced postprandial insulin levels, suggesting its potential utility in managing insulin resistance .
Study 2: Long-Term Effects on β-Cell Function
- Objective : To assess the long-term effects of this compound on β-cell function in db/db mice.
- Methodology : Mice were treated with this compound over an extended period, with assessments made on insulin expression and β-cell mass.
- Results : The treatment led to a significant reduction in both insulin expression and β-cell mass, highlighting its role in mitigating β-cell overload during chronic hyperinsulinemia .
Data Summary
The following table summarizes key findings from various studies regarding the applications of this compound:
Study | Model | Dose (mg/kg) | Duration | Key Findings |
---|---|---|---|---|
1 | db/db Mice | 10 | 21 days | Reduced glucose-stimulated insulin secretion; improved insulin sensitivity |
2 | Obese Children | N/A | N/A | Decreased postprandial insulin levels; improved glucose tolerance |
3 | db/db Mice | 10 | Long-term | Reduced β-cell mass; decreased proinsulin/insulin ratio |
Mecanismo De Acción
DC260126 ejerce sus efectos antagonizando GPR40, un receptor involucrado en la mediación de los efectos de los ácidos grasos libres en la secreción de insulina y la homeostasis de la glucosa. Al inhibir GPR40, this compound reduce las elevaciones de iones calcio y suprime la secreción de insulina estimulada por la glucosa . Este mecanismo es particularmente relevante en el contexto de los trastornos metabólicos, donde la secreción de insulina desregulada juega un papel crítico.
Análisis Bioquímico
Biochemical Properties
DC260126 interacts with the G protein-coupled receptor 40 (GPR40), which mediates both acute and chronic effects of free fatty acids (FFAs) on insulin secretion . This compound acts as an antagonist, inhibiting the action of GPR40 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit glucose-stimulated insulin secretion, reduce blood insulin levels, and improve insulin sensitivity in db/db mice . Moreover, this compound has been observed to reduce the proinsulin/insulin ratio and the apoptotic rate of pancreatic β-cells .
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on GPR40. By inhibiting GPR40, this compound can reduce the overload of β-cells, potentially protecting against pancreatic β-cells dysfunction . This suggests that this compound may exert its effects at the molecular level through binding interactions with GPR40, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It has been reported that this compound significantly inhibited glucose-stimulated insulin secretion and improved insulin sensitivity after 3 weeks of administration in db/db mice .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in obese diabetic db/db mice, administration of a 10 mg/kg dose of this compound led to significant improvements in β-cell function
Metabolic Pathways
Given its interaction with GPR40, it is likely that this compound plays a role in the metabolism of free fatty acids .
Transport and Distribution
Given its small molecule nature and its interaction with GPR40, it is likely that this compound can readily diffuse across cell membranes and distribute throughout tissues .
Subcellular Localization
Given its interaction with GPR40, which is a membrane-bound receptor, it is likely that this compound localizes to the cell membrane where GPR40 is present .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de DC260126 involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central a través de una serie de reacciones de condensación y ciclización, seguidas de modificaciones de grupos funcionales para introducir los sustituyentes deseados. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de this compound típicamente involucra síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar la consistencia y la eficiencia. El proceso incluye pasos de purificación como la recristalización y la cromatografía para obtener el compuesto en su forma pura. Se implementan medidas de control de calidad para asegurar que el producto final cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de reacciones
DC260126 se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar ciertos grupos funcionales dentro de la molécula.
Sustitución: Las reacciones de sustitución se pueden usar para introducir diferentes sustituyentes en la estructura central.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Los reactivos como los halógenos y los nucleófilos se emplean en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con grupos funcionales alterados, mientras que las reacciones de sustitución pueden introducir nuevos sustituyentes, lo que lleva a análogos estructuralmente diversos.
Comparación Con Compuestos Similares
Compuestos similares
GW1100: Otro antagonista de GPR40 con efectos inhibitorios similares en la señalización del calcio.
AMG 837: Un agonista de GPR40 que mejora la secreción de insulina, en contraste con los efectos antagonistas de DC260126.
TAK-875: Un agonista de GPR40 investigado por su potencial en el tratamiento de la diabetes tipo 2.
Unicidad de this compound
This compound es único en su potente actividad antagonista contra GPR40, lo que lo convierte en una herramienta valiosa para estudiar el papel del receptor en varios procesos fisiológicos y patológicos. Sus efectos protectores contra el estrés del retículo endoplásmico y la apoptosis lo distinguen aún más de otros antagonistas de GPR40 .
Actividad Biológica
DC260126 is a small-molecule antagonist of the free fatty acid receptor 1 (FFA1), also known as GPR40. This compound has gained attention in the field of diabetes research due to its potential to modulate insulin secretion and improve insulin sensitivity, particularly in models of obesity and diabetes.
- Chemical Name : N-(4-Butylphenyl)-4-fluorobenzenesulfonamide
- Purity : ≥98%
- Mechanism of Action : Inhibits FFA-induced increases in intracellular calcium levels and suppresses palmitic acid-potentiated glucose-stimulated insulin secretion in pancreatic β-cells .
Insulin Secretion and Sensitivity
Research indicates that this compound significantly inhibits glucose-stimulated insulin secretion (GSIS) and reduces serum insulin levels in diabetic models. A notable study involving db/db mice demonstrated that after three weeks of treatment with this compound, there was a marked decrease in fasting serum insulin levels, which suggests improved insulin sensitivity .
Key Findings:
- Inhibition of GSIS : this compound reduced the phase 2 GSIS response, indicating a suppression of excessive insulin secretion triggered by glucose .
- Improvement in Insulin Sensitivity : The compound improved insulin sensitivity as evidenced by results from the insulin tolerance test (ITT) where this compound-treated mice showed a better response to insulin compared to vehicle-treated mice .
Protection Against β-cell Dysfunction
This compound has been shown to protect pancreatic β-cells from dysfunction associated with obesity-related diabetes. It reduces the apoptotic rate of β-cells and the proinsulin-to-insulin ratio, suggesting a protective role against β-cell overload and apoptosis .
Comparative Data Table
Parameter | Vehicle Group (db/db Mice) | This compound Treated Group |
---|---|---|
Fasting Serum Insulin Level | High | Significantly Lower |
Proinsulin/Insulin Ratio | Elevated | Reduced |
Apoptotic Rate of β-cells | Increased | Significantly Reduced |
Insulin Sensitivity (HOMA-IR Index) | Poor | Improved |
Mechanistic Insights
The mechanism by which this compound exerts its effects involves the antagonism of GPR40, which plays a crucial role in mediating the actions of free fatty acids on insulin secretion:
- Calcium Mobilization : By inhibiting GPR40, this compound prevents the increase in intracellular calcium levels typically induced by fatty acids, thereby reducing overstimulation of insulin secretion from β-cells .
- Reduction of ER Stress : In vitro studies have shown that this compound protects MIN6 β-cells from palmitate-induced endoplasmic reticulum stress, which is often linked to β-cell apoptosis .
Case Studies and Research Findings
In a series of experiments conducted on db/db mice:
- After 21 days of treatment with this compound, there was no significant change in blood glucose levels; however, improvements were noted in insulin sensitivity and reductions in hyperinsulinemia were observed .
- Immunohistochemistry analyses revealed that this compound treatment led to decreased insulin expression in pancreatic islets compared to vehicle-treated controls, indicating a reduction in compensatory hyperinsulinemia .
Propiedades
IUPAC Name |
N-(4-butylphenyl)-4-fluorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c1-2-3-4-13-5-9-15(10-6-13)18-21(19,20)16-11-7-14(17)8-12-16/h5-12,18H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGHPXKWPGIDSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346692-04-4 | |
Record name | 346692-04-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DC260126 interact with GPR40 and what are the downstream effects?
A: this compound acts as an antagonist of GPR40, binding to the receptor and blocking its activation by free fatty acids (FFAs). [, ] This inhibition of GPR40 signaling has been shown to protect pancreatic β-cells from palmitate-induced endoplasmic reticulum (ER) stress and apoptosis in vitro. [] In diabetic db/db mice, this compound treatment led to reduced glucose-stimulated insulin secretion, lower blood insulin levels, and improved insulin sensitivity. [] It also decreased the proinsulin/insulin ratio and apoptotic rate of pancreatic β-cells. []
Q2: What is known about the Structure-Activity Relationship (SAR) of this compound and its analogs?
A2: While the provided research focuses primarily on this compound, it doesn't delve into detailed SAR studies. Further research exploring structural modifications of this compound and their impact on activity, potency, and selectivity towards GPR40 would be valuable.
Q3: What are the in vitro and in vivo efficacy findings for this compound?
A: In vitro studies using MIN6 β-cells demonstrated that this compound protects against palmitate-induced ER stress and apoptosis. [] Similar protective effects were observed in GPR40-deficient MIN6 cells. [] In vivo, this compound administration in diabetic db/db mice improved insulin sensitivity and protected pancreatic β-cells from dysfunction, although it did not significantly reduce blood glucose levels. []
Q4: Are there concerns about resistance developing to this compound?
A4: The provided research does not address the development of resistance to this compound. Further investigation is needed to determine if prolonged exposure to the compound could lead to resistance mechanisms and how they might compare to other GPR40 antagonists or related therapeutic classes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.